N-(6-chloro-5-methylpyridazin-3-yl)acetamide

Description

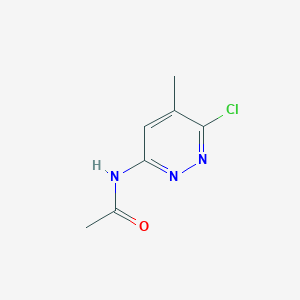

N-(6-Chloro-5-methylpyridazin-3-yl)acetamide (CAS: 66346-88-1) is a pyridazine derivative characterized by a chlorinated and methyl-substituted heterocyclic core linked to an acetamide functional group. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to single-nitrogen heterocycles like pyridine. This compound is structurally categorized as a medium-sized polar molecule, with its acetamide group enhancing hydrogen-bonding capacity, which may influence its pharmacokinetic behavior .

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

N-(6-chloro-5-methylpyridazin-3-yl)acetamide |

InChI |

InChI=1S/C7H8ClN3O/c1-4-3-6(9-5(2)12)10-11-7(4)8/h3H,1-2H3,(H,9,10,12) |

InChI Key |

VBBRLWRHGXSWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1Cl)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-5-methylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloro-5-methylpyridazine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-5-methylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of N-(6-amino-5-methylpyridazin-3-yl)acetamide.

Reduction: Formation of N-(6-chloro-5-methylpyridazin-3-yl)ethylamine.

Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

N-(6-chloro-5-methylpyridazin-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-chloro-5-methylpyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- This group also increases electron density on the pyridazine ring, which may enhance nucleophilic reactivity at adjacent positions . Acyl Chain Variations:

- Pivalamide (tert-butyl acyl group) in the 0.88-similarity compound significantly increases lipophilicity (logP) compared to the acetyl group, which may improve membrane permeability but reduce aqueous solubility.

Propionamide and butyramide (linear acyl chains) exhibit intermediate logP values, balancing solubility and permeability. The higher similarity scores (0.92 and 0.89) suggest closer alignment with the target compound’s properties despite chain length differences .

- This substituent is critical for maintaining structural stability and modulating electronic effects across the pyridazine ring .

Broader Context of Acetamide Derivatives

While pyridazine-based analogs are the closest structural relatives, other acetamide derivatives highlight the diversity of this functional group:

- Pyridine-Based Analogs : Compounds like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () and N-(6-chloro-5-iodopyridin-2-yl)pivalamide () demonstrate how ring nitrogen count and substituent positions alter electronic profiles and biological targeting .

- Complex Pharmacophores: Derivatives fused with oxazolidinone (), benzothiazole (), or triazole () moieties prioritize target-specific interactions, underscoring the acetamide group’s versatility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.